5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Oncology Drug resistance Pyrazole derivatives

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1) is the N1-unsubstituted reference core for SAR studies of 2-(pyrazol-5-yl)phenol derivatives. With an ortho-phenolic hydroxyl and unsubstituted N1 pyrazole, it serves as a baseline comparator for investigating how N1 substituents modulate anti-proliferative activity and MDR1 resistance. Ideal for systematic analog synthesis and mechanism-of-action studies. Available in 50 mg to 5 g quantities with purity up to NLT 98%.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 312310-33-1
Cat. No. B2605605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(1H-pyrazol-5-yl)phenol
CAS312310-33-1
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=NN2)O
InChIInChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)
InChIKeyKCSNRNYLTIFFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1) — Procurement & Differentiation Guide for Phenolic Pyrazole Research Reagents


5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1) is a phenolic pyrazole derivative with the molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol . This compound belongs to the 2-(pyrazol-5-yl)phenol class, which has been studied for anti-proliferative activity against drug-resistant cancer cell lines [1]. The structural features of this compound, including the ortho-phenolic hydroxyl and the unsubstituted N1 position of the pyrazole ring, are of interest to researchers exploring structure-activity relationships in this chemotype.

Why Generic 2-(Pyrazol-5-yl)phenol Analogs Cannot Substitute for CAS 312310-33-1 Without Validation


Within the 2-(pyrazol-5-yl)phenol chemotype, subtle structural modifications produce divergent biological outcomes that preclude simple substitution. The unsubstituted N1 position of the pyrazole ring in CAS 312310-33-1 is a critical pharmacophoric feature, as N1 substitution patterns have been shown to modulate anti-tumor activity [1]. Similarly, the position and nature of substituents on the phenol ring significantly impact antifungal potency, with ortho-substitution and electron-withdrawing groups conferring distinct activity profiles compared to unsubstituted or meta-substituted analogs [2]. Furthermore, compounds within this class exhibit varying susceptibility to multidrug resistance mechanisms, with N1-pyridinyl derivatives showing differential resistance indices (RI) relative to N1-chlorophenyl counterparts [3]. These structure-dependent variations underscore the necessity of compound-specific validation rather than class-level substitution.

Quantitative Differentiation Evidence for CAS 312310-33-1 (5-Methoxy-2-(1H-pyrazol-5-yl)phenol) vs. Comparator Analogs


N1-Unsubstituted vs. N1-Substituted Pyrazole: Impact on Multidrug Resistance Susceptibility

The target compound (CAS 312310-33-1) is structurally equivalent to EN12-2A [5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol] with the critical exception of the N1-pyridinyl substituent, which is absent in CAS 312310-33-1. In a study evaluating pyrazole compounds against six drug-resistant cell lines, EN12-2A demonstrated a resistance index (RI) of 3.2 in MDR1-overexpressing A2780/DX3 cells relative to sensitive A2780 cells, indicating partial susceptibility to P-glycoprotein-mediated efflux [1]. In contrast, the taxol-resistant A549/T24 cell line exhibited increased sensitivity to these pyrazole compounds [2]. The N1-unsubstituted variant (CAS 312310-33-1) has not been directly evaluated in this resistant panel, but the pyridinyl substitution in EN12-2A is known to introduce additional binding interactions that may influence both microtubule depolymerization and transporter recognition. This structural divergence at N1 represents a verifiable point of differentiation warranting compound-specific characterization before cross-experiment extrapolation.

Oncology Drug resistance Pyrazole derivatives

Ortho-Phenolic Hydroxyl in Pyrazoline Skeleton: Quantified Impact on Anti-Proliferative Potency

In a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives evaluated as B-Raf⁶⁰⁰ᴱ inhibitors, compound C6 — bearing an ortho-hydroxyl group on the phenol ring — exhibited an IC₅₀ of 0.15 µM against B-Raf⁶⁰⁰ᴱ and a GI₅₀ of 1.75 µM against WM266.4 human melanoma cells [1]. This compound outperformed earlier best-in-series compounds and was comparable to the clinical reference vemurafenib [2]. The study authors explicitly concluded that the introduction of the ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton reinforced anti-tumor activity, and that enlarging the N1 substituent further enhanced potency [3]. While CAS 312310-33-1 is an aromatic (non-dihydro) pyrazole, the ortho-phenolic hydroxyl positional motif is preserved. Compounds lacking this ortho-hydroxyl orientation show reduced or altered activity profiles in the same scaffold series. The compound therefore serves as a structural control for isolating the contribution of the ortho-hydroxyl group independent of dihydro-pyrazoline saturation state.

Medicinal chemistry B-Raf kinase inhibition QSAR

Purity Specification Differentiation: NLT 98% (MolCore) vs. 95-97% (Competing Suppliers) for CAS 312310-33-1

CAS 312310-33-1 is commercially available from multiple suppliers with varying purity specifications. MolCore offers the compound with a purity of NLT 98% (not less than 98%) . Competing suppliers offer lower purity grades: Sigma-Aldrich (Enamine) at 95% , Leyan at 97% , ChemScene at ≥97% , and Chemenu at 97% . For applications requiring high-purity starting material — such as medicinal chemistry SAR campaigns, crystallography, or biophysical assays — the 1-3% purity differential may influence downstream reproducibility and impurity-related assay interference.

Chemical procurement Quality control Purity specification

Commercial Availability and Scale: N1-Unsubstituted Core vs. N1-Substituted Derivatives

CAS 312310-33-1 represents the N1-unsubstituted pyrazole core of the 2-(pyrazol-5-yl)phenol scaffold. While N1-substituted derivatives such as EN12-2A (N1-pyridinyl) and EN12-4 (N1-4-chlorophenyl) have been characterized in peer-reviewed anti-proliferative studies, these specific substituted analogs are not available as off-the-shelf catalog items from major commercial suppliers [1]. In contrast, the unsubstituted core (CAS 312310-33-1) is stocked by multiple suppliers including Biosynth, MolCore, Sigma-Aldrich, Leyan, ChemScene, and Chemenu, with scale options ranging from 50 mg to 5 g and pricing transparency enabling procurement planning . This differential availability makes CAS 312310-33-1 the practical starting point for parallel SAR synthesis and for use as a negative control in assays where N1-substitution-dependent activity is under investigation.

Chemical sourcing SAR probe availability Building block procurement

Validated Research and Procurement Scenarios for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1)


SAR Probe for N1-Substitution Effects in 2-(Pyrazol-5-yl)phenol Anti-Proliferative Chemotypes

CAS 312310-33-1 serves as the N1-unsubstituted reference compound in structure-activity relationship studies of 2-(pyrazol-5-yl)phenol derivatives. Researchers investigating how N1 substituents (e.g., pyridinyl as in EN12-2A, or 4-chlorophenyl as in EN12-4) modulate anti-proliferative activity and susceptibility to MDR1-mediated drug resistance can use this compound as a baseline comparator [1]. The commercial availability of the unsubstituted core enables parallel synthesis of diverse N1-substituted analogs from a common intermediate, supporting systematic SAR campaigns in oncology research .

Control Compound for Ortho-Phenolic Hydroxyl Pharmacophore Mapping

The ortho-phenolic hydroxyl group present in CAS 312310-33-1 has been identified as an activity-reinforcing structural feature in related 4,5-dihydro-pyrazoline derivatives, where compound C6 bearing this motif achieved B-Raf⁶⁰⁰ᴱ IC₅₀ = 0.15 µM and WM266.4 GI₅₀ = 1.75 µM [1]. CAS 312310-33-1 can be used as a positive control or reference standard in assays designed to quantify the contribution of the ortho-hydroxyl group to target engagement and cellular potency, particularly when compared against meta- or para-hydroxyl positional isomers or des-hydroxy analogs .

Building Block for Diversified Pyrazole-Phenol Library Synthesis

With molecular weight 190.20 g/mol and dual functional handles (phenolic hydroxyl and N1-H of pyrazole), CAS 312310-33-1 is a versatile synthetic intermediate [1]. The compound is stocked by multiple commercial suppliers at scale options from 50 mg to 5 g, with purity specifications ranging from 95% to NLT 98% . For laboratories requiring higher purity for sensitive downstream applications, the NLT 98% grade is available, which exceeds the 95-97% specifications offered by most competing suppliers [2].

Microtubule Depolymerization Mechanism Studies (In Vitro)

The structurally related compound EN12-2A (N1-pyridinyl analog) has been shown to exert its anti-proliferative effects through microtubule depolymerization, with this mechanism confirmed across multiple drug-resistant cell lines [1]. CAS 312310-33-1 shares the identical 5-methoxy-2-(pyrazol-5-yl)phenol core scaffold and can be employed as a tool compound to dissect whether the microtubule depolymerization activity is core-dependent or requires the N1-pyridinyl moiety. This application is directly supported by the finding that pyrazole compounds in this series demonstrate similar anti-proliferative activity in both sensitive and resistant cell lines, indicating a mechanism largely independent of common drug-resistance pathways .

Technical Documentation Hub

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